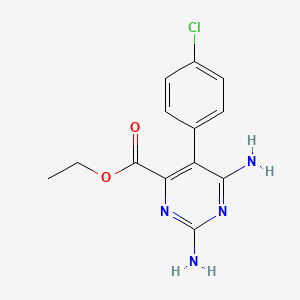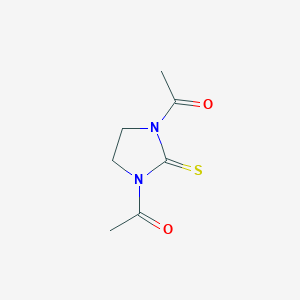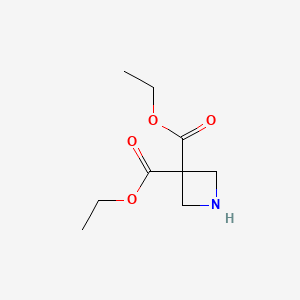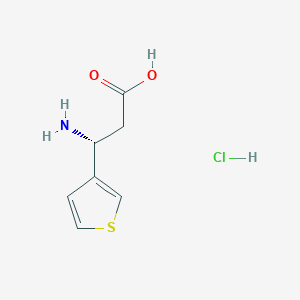
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15FO3 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of an ethoxy group, a fluorobenzyl group, and a benzaldehyde moiety. It is primarily used in research and development within the fields of chemistry and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction scheme can be summarized as follows:
- Dissolve 3-ethoxybenzaldehyde in DMF.
- Add potassium carbonate to the solution.
- Introduce 2-fluorobenzyl bromide to the reaction mixture.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is utilized in several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy and fluorobenzyl groups can interact with biological targets, influencing the compound’s reactivity and binding affinity . The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde: Similar structure but with a different substitution pattern on the benzene ring.
3-Ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde: Another isomer with the fluorine atom in a different position.
Uniqueness
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research for developing new compounds with tailored functionalities .
Propiedades
Fórmula molecular |
C16H15FO3 |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
3-ethoxy-2-[(2-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15FO3/c1-2-19-15-9-5-7-12(10-18)16(15)20-11-13-6-3-4-8-14(13)17/h3-10H,2,11H2,1H3 |
Clave InChI |
WFWWTYWNMMHMDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)




![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)




![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)

